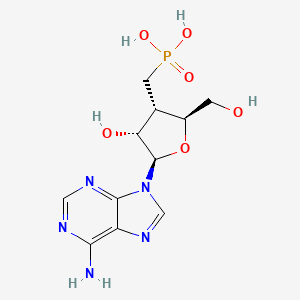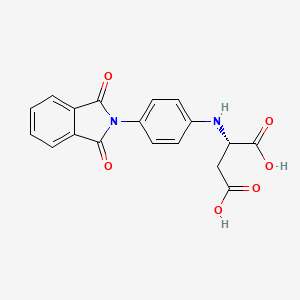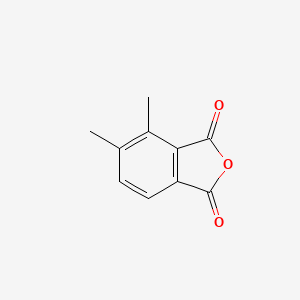
3'-Deoxy-3'-(phosphonomethyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is a complex organic compound that belongs to the class of nucleoside phosphonates This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable sugar derivative with a purine base, such as adenine, to form a nucleoside intermediate.
Phosphorylation: The nucleoside intermediate is then phosphorylated using a phosphonic acid derivative under specific reaction conditions to introduce the phosphonic acid group.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring or the phosphonic acid group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, repair, and regulation.
Medicine
In medicine, (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is explored for its potential as an antiviral agent. Its ability to mimic natural nucleotides allows it to interfere with viral replication, making it a candidate for antiviral drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties, such as stability and reactivity, make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. By mimicking natural nucleotides, it can inhibit enzymes involved in DNA and RNA synthesis, thereby affecting cellular processes. The phosphonic acid group enhances its binding affinity and stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.
Cidofovir: Another antiviral nucleotide analog used to treat cytomegalovirus infections.
Uniqueness
The uniqueness of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid lies in its phosphonic acid group, which provides enhanced stability and binding affinity compared to natural nucleotides. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
31843-81-9 |
|---|---|
Fórmula molecular |
C11H16N5O6P |
Peso molecular |
345.25 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]methylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c12-9-7-10(14-3-13-9)16(4-15-7)11-8(18)5(2-23(19,20)21)6(1-17)22-11/h3-6,8,11,17-18H,1-2H2,(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,11-/m1/s1 |
Clave InChI |
YJFSFXFYUWPSRX-HUKYDQBMSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CP(=O)(O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)


![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)




